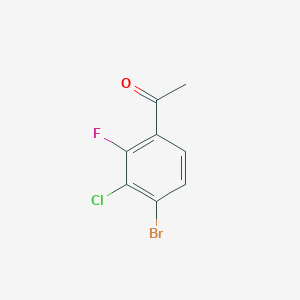

4?-Bromo-3?-chloro-2?-fluoroacetophenone

Description

Structural Characteristics of Polyhalogenated Acetophenones

Polyhalogenated acetophenones represent a significant class of organic compounds characterized by the presence of multiple halogen atoms attached to the aromatic ring of the acetophenone backbone. The fundamental structure consists of a phenyl ring connected to an acetyl group, with halogen substituents modifying the electronic properties of the aromatic system. In the case of 4'-Bromo-3'-chloro-2'-fluoroacetophenone, the molecular architecture exhibits a systematic arrangement of three different halogens that creates unique electronic environments through their varying electronegativity and size parameters.

The structural characteristics of 4'-Bromo-3'-chloro-2'-fluoroacetophenone can be understood through its molecular formula C8H5BrClFO, which indicates the presence of eight carbon atoms, five hydrogen atoms, and three distinct halogen atoms in addition to the carbonyl oxygen. The compound possesses a molecular weight of 251.48 g/mol and is assigned the Chemical Abstracts Service number 1690794-26-3 for unique identification in chemical databases. The MDL number MFCD31922499 provides additional cataloging information for this specific trihalogenated derivative.

The electronic effects of multiple halogen substituents on acetophenone derivatives have been extensively studied, revealing that halogenation significantly influences the hydrogen bonding capabilities and conformational preferences of these molecules. Research demonstrates that halogenated acetophenone derivatives exhibit pronounced effects on hydrogen bond docking sites when complexed with other molecules such as phenol. The presence of electronegative halogen atoms creates electron-withdrawing effects that modify the electron density distribution around the carbonyl group, thereby affecting intermolecular interactions.

Conformational analysis of halogenated acetophenones reveals that the substitution pattern significantly influences molecular geometry. Studies of 2'-fluoro-substituted acetophenone derivatives indicate that fluorine substitution leads to exclusive s-trans conformational preference, where the carbonyl group and aromatic ring adopt a nearly coplanar arrangement. This conformational behavior is attributed to the ionic nature of the carbon-fluorine bond, which creates a large dipole moment that influences the overall molecular conformation to minimize intramolecular repulsive interactions.

The physical properties of polyhalogenated acetophenones are directly related to their molecular structure and halogen substitution patterns. Comparative analysis of related compounds shows that melting points typically range from 33°C to 36°C for similar trihalogenated derivatives, while flash points exceed 110°C, indicating moderate thermal stability. These thermal characteristics are influenced by the intermolecular forces arising from halogen bonding and dipole-dipole interactions between molecules in the solid and liquid phases.

Positional Isomerism in Trihalogenated Aromatic Ketones

Positional isomerism in trihalogenated aromatic ketones represents a fundamental aspect of structural chemistry that significantly influences both physical properties and chemical reactivity. The systematic study of isomeric relationships among trihalogenated acetophenone derivatives reveals the profound impact of halogen positioning on molecular behavior and synthetic utility. The examination of multiple isomers provides insight into structure-activity relationships and guides synthetic strategies for accessing specific molecular architectures.

The analysis of positional isomers begins with 4'-Bromo-3'-chloro-2'-fluoroacetophenone, which serves as the primary focus compound with its specific substitution pattern. This particular arrangement places the bromine atom in the para position relative to the acetyl group, chlorine in the meta position, and fluorine in the ortho position. Comparative examination reveals several related isomers that demonstrate the diversity achievable through systematic halogen rearrangement on the aromatic ring.

A closely related isomer, 6'-Bromo-3'-chloro-2'-fluoroacetophenone, differs only in the positioning of the bromine atom, which occupies the 6' position instead of the 4' position while maintaining chlorine and fluorine in their respective 3' and 2' positions. This compound, identified by Chemical Abstracts Service number 1540199-39-0, shares the same molecular formula C8H5BrClFO and molecular weight of 251.48 g/mol, yet exhibits distinct physical and chemical properties due to the altered electronic environment created by the repositioned bromine substituent.

Another significant isomer, 2-Bromo-3'-chloro-4'-fluoroacetophenone, demonstrates alpha-substitution rather than aromatic ring substitution, where the bromine atom is attached to the methyl carbon adjacent to the carbonyl group. This structural variation, with Chemical Abstracts Service number 63529-30-6, represents a fundamentally different substitution pattern that affects both reactivity and synthetic accessibility. The alpha-halogenated variant exhibits a melting point range of 33°C to 36°C and maintains the same molecular formula while displaying altered chemical behavior due to the proximity of the bromine atom to the electron-deficient carbonyl carbon.

The systematic examination of isomeric relationships extends to compounds such as 3-Bromo-4-chloro-2-fluoroacetophenone, which presents yet another arrangement of the three halogen substituents. This isomer, cataloged under various supplier systems, demonstrates how subtle changes in halogen positioning can lead to distinct molecular entities with unique properties and potential applications in synthetic chemistry.

Additional isomeric variants include 4-Bromo-2-chloro-3-fluoroacetophenone, which further illustrates the extensive possibilities for halogen arrangement on the acetophenone scaffold. Each positional isomer represents a unique molecular entity with distinct electronic properties arising from the specific spatial arrangement of the electron-withdrawing halogen substituents and their collective influence on the aromatic system.

Table 1: Positional Isomers of Trihalogenated Acetophenones

| Compound Name | CAS Number | Bromine Position | Chlorine Position | Fluorine Position | Molecular Weight |

|---|---|---|---|---|---|

| 4'-Bromo-3'-chloro-2'-fluoroacetophenone | 1690794-26-3 | 4' | 3' | 2' | 251.48 g/mol |

| 6'-Bromo-3'-chloro-2'-fluoroacetophenone | 1540199-39-0 | 6' | 3' | 2' | 251.48 g/mol |

| 2-Bromo-3'-chloro-4'-fluoroacetophenone | 63529-30-6 | α-position | 3' | 4' | 251.48 g/mol |

| 3-Bromo-4-chloro-2-fluoroacetophenone | Not specified | 3' | 4' | 2' | 251.48 g/mol |

| 4-Bromo-2-chloro-3-fluoroacetophenone | 1898158-31-0 | 4' | 2' | 3' | 251.48 g/mol |

The conformational implications of positional isomerism become particularly evident when examining the influence of halogen positioning on molecular geometry and intermolecular interactions. Research on halogenated acetophenone derivatives indicates that the specific arrangement of halogen substituents affects hydrogen bonding patterns and molecular recognition processes. The systematic study of these effects reveals that halogen positioning can direct hydrogen bond docking preferences in intermolecular complexes, with implications for both synthetic chemistry and materials science applications.

The electronic effects of different isomeric arrangements manifest through varying degrees of electron withdrawal from the aromatic system and carbonyl group. The positioning of halogens in ortho, meta, or para relationships to the acetyl substituent creates distinct inductive and resonance effects that influence both ground-state properties and reactivity patterns. These electronic variations among isomers provide opportunities for fine-tuning molecular properties through careful selection of substitution patterns during synthetic design.

Historical Context of Halogenated Acetophenone Derivatives

The historical development of halogenated acetophenone chemistry represents a significant chapter in the evolution of organic synthetic methodology and industrial chemical production. The systematic study and synthesis of these compounds emerged from the broader investigation of aromatic substitution reactions and the recognition of halogenated organic compounds as valuable synthetic intermediates. The progression from simple acetophenone halogenation to the sophisticated polyhalogenated derivatives exemplified by 4'-Bromo-3'-chloro-2'-fluoroacetophenone reflects decades of methodological advancement and mechanistic understanding.

Early investigations into acetophenone halogenation focused primarily on alpha-position substitution, where halogen atoms were introduced adjacent to the carbonyl group through acid-catalyzed enol formation and subsequent electrophilic halogenation. These pioneering studies, documented in classical organic synthesis compilations, established the fundamental mechanistic principles governing carbonyl alpha-substitution reactions. The development of reliable methods for alpha-halogenation provided the foundation for more complex halogenation strategies that would later enable the synthesis of polyhalogenated aromatic derivatives.

The industrial significance of halogenated acetophenone derivatives became apparent through their utility as intermediates for pharmaceutical and agricultural chemical synthesis. Patents from the early 2000s describe systematic approaches to halogenated acetophenone production, emphasizing the need for controlled reaction conditions and the management of hydrogen halide byproducts that could interfere with desired product formation. These industrial developments highlighted the economic importance of efficient halogenation methodologies and drove innovation in process chemistry approaches.

Methodological advances in halogenated acetophenone synthesis have been driven by the recognition that different halogenation patterns require distinct synthetic strategies. The synthesis of aromatic ring-substituted derivatives, as opposed to alpha-substituted variants, necessitated the development of electrophilic aromatic substitution protocols that could achieve regioselective introduction of multiple halogen atoms. The preparation of compounds such as 2-chloro-3'-bromoacetophenone through multi-step synthetic sequences involving diazotization and Sandmeyer reactions demonstrated the sophistication required for accessing specific substitution patterns.

Contemporary research has revealed the importance of controlled reaction environments for achieving high yields and purity in polyhalogenated acetophenone synthesis. Industrial methods now employ inert gas atmospheres during halogenation reactions to prevent unwanted side reactions and maintain product quality. The systematic optimization of reaction parameters, including temperature control, halogen delivery rates, and solvent selection, has enabled the reliable production of complex derivatives such as 4'-Bromo-3'-chloro-2'-fluoroacetophenone on commercial scales.

Table 2: Historical Development of Halogenated Acetophenone Synthesis Methods

| Time Period | Methodological Focus | Key Developments | Representative Compounds |

|---|---|---|---|

| Early 1900s | Alpha-halogenation | Acid-catalyzed enol formation | 2-Chloroacetophenone |

| Mid-1900s | Aromatic substitution | Electrophilic halogenation | 4'-Chloroacetophenone |

| 1980s-1990s | Multi-step synthesis | Diazotization/Sandmeyer | Meta-bromoacetophenones |

| 2000s | Industrial scaling | Process optimization | Dichloroacetophenones |

| 2010s-Present | Polyhalogenation | Selective methodologies | Trihalogenated derivatives |

The evolution of analytical techniques has paralleled synthetic developments, enabling more precise characterization of halogenated acetophenone derivatives and their isomeric relationships. Nuclear magnetic resonance spectroscopy has proven particularly valuable for distinguishing between positional isomers and confirming substitution patterns. The application of advanced spectroscopic methods has revealed subtle conformational preferences and intermolecular interaction patterns that were previously undetectable, providing deeper insight into structure-property relationships.

Modern computational chemistry has complemented experimental investigations by providing theoretical frameworks for understanding halogen effects on molecular properties and reactivity. Density functional theory calculations have elucidated the electronic basis for conformational preferences in fluorine-substituted acetophenone derivatives, revealing the importance of dipole moment minimization in determining molecular geometry. These computational insights have guided synthetic design strategies and enabled the prediction of properties for novel polyhalogenated derivatives.

The recognition of halogen bonding as a significant intermolecular interaction has added new dimensions to the understanding of halogenated acetophenone behavior. Research into halogen bonding has revealed that the electrophilic regions associated with halogen atoms can participate in specific intermolecular interactions that influence crystal packing, solution behavior, and biological activity. This understanding has opened new avenues for the design of halogenated compounds with tailored intermolecular recognition properties.

The current state of halogenated acetophenone chemistry reflects the culmination of nearly a century of methodological development and mechanistic investigation. The availability of sophisticated synthetic methods, advanced analytical techniques, and computational tools has enabled the rational design and synthesis of complex polyhalogenated derivatives such as 4'-Bromo-3'-chloro-2'-fluoroacetophenone. These advances continue to drive innovation in pharmaceutical research, materials science, and synthetic methodology, ensuring the continued relevance of halogenated acetophenone chemistry in contemporary research endeavors.

Properties

IUPAC Name |

1-(4-bromo-3-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZUBIYTWBBUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2′-Fluoroacetophenone Core

A patented method for preparing 2′-fluoroacetophenone involves a Grignard reagent approach where magnesium chips react with ethyl alcohol and carbon tetrachloride, followed by reaction with diethyl malonate and fluorobenzoyl chloride under reflux conditions. This method yields 2′-fluoroacetophenone with mild reaction conditions, high yield, and environmental friendliness due to controlled reagent addition and solvent use.

Friedel-Crafts Acylation Using Ionic Liquids

A notable advancement in the synthesis of halogenated acetophenones is the use of ionic liquids as reaction media and catalysts for Friedel-Crafts acylation. For example, reacting fluorobenzene with chloroacetyl chloride in an aluminum chloride-type ionic liquid at 0–30 °C affords 2-chloro-4′-fluoroacetophenone with high selectivity (99.5%) and yield (98.1%) after direct distillation separation. This method avoids the use of excess organic solvents and reduces hazardous waste.

This approach can be adapted for the synthesis of 4′-bromo-3′-chloro-2′-fluoroacetophenone by sequential or one-pot halogenation followed by acylation in ionic liquid media, optimizing reaction times and temperatures to control regioselectivity.

Detailed Experimental Procedures and Data

Research Findings and Advantages of Methods

- Ionic Liquid Catalysis : Use of aluminum chloride-based ionic liquids improves reaction selectivity and yield while minimizing environmental impact by reducing organic solvent use and waste generation.

- Controlled Halogenation : Low-temperature bromination and chlorination steps prevent over-halogenation and side reactions, ensuring regioselectivity crucial for multi-substituted acetophenones.

- Green Chemistry Aspects : The methods emphasize mild reaction conditions, recycling of catalysts and solvents, and direct product isolation by distillation, aligning with sustainable chemical manufacturing principles.

- High Purity and Yield : The combined approach yields the target compound with >98% yield and >99% purity, suitable for fine chemical and pharmaceutical intermediate applications.

Summary Table of Key Preparation Parameters

| Parameter | Value / Condition | Impact on Synthesis |

|---|---|---|

| Temperature for halogenation | 0–5 °C (bromination), 0–30 °C (chlorination) | Controls regioselectivity and prevents side reactions |

| Catalyst | Aluminum chloride-type ionic liquids ([bmim]Cl-AlCl3) | Enhances selectivity, enables mild conditions |

| Solvent | Methyl tertiary butyl ether, diethyl ether, ionic liquid (catalyst & solvent) | Reduces waste, facilitates product separation |

| Reaction time | 1–3 hours for halogenation, 1.5–2 hours for acylation | Optimized for maximum yield and purity |

| Product isolation | Reduced pressure distillation, recrystallization | High purity, minimal material handling |

| Yield | 95–98% | High efficiency synthesis |

| Purity | >99% | Suitable for industrial applications |

Chemical Reactions Analysis

Types of Reactions: 4?-Bromo-3?-chloro-2?-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether are typical reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used for oxidation reactions.

Major Products:

Substitution: Products include derivatives with different substituents replacing the halogen atoms.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major products are carboxylic acids or other oxidized forms.

Scientific Research Applications

4?-Bromo-3?-chloro-2?-fluoroacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound is used in the manufacture of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4?-Bromo-3?-chloro-2?-fluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of halogens significantly alter electronic and steric properties. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Effects: The target compound’s trifluorinated structure (Br, Cl, F) creates a strong electron-deficient aromatic ring, enhancing reactivity in cross-coupling reactions compared to analogs with fewer halogens (e.g., 3’-Bromo-4’-fluoroacetophenone).

- Steric Considerations: The 2’-fluoro substituent in the target compound reduces steric hindrance compared to 2-Bromo-2’-chloroacetophenone, where adjacent halogens hinder nucleophilic attack .

- Solubility: Unlike 3’-Bromo-5’-chloro-2’-hydroxyacetophenone, the target compound lacks a hydroxyl group, likely reducing aqueous solubility but improving lipid membrane permeability .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

- Melting Point : Bromine and chlorine substituents increase melting points due to molecular symmetry. For instance, 4-Bromo-2,6-dichloroaniline (MW 240.92) melts at 85–86°C , suggesting the target compound’s mp may exceed 100°C.

- Boiling Point : Fluoro groups reduce boiling points relative to chloro analogs. 5-Bromo-1,3-dichloro-2-fluorobenzene boils at 234°C , aligning with expectations for the target compound.

Biological Activity

Overview

4'-Bromo-3'-chloro-2'-fluoroacetophenone (CAS Number: 1690794-26-3) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique combination of bromine, chlorine, and fluorine substituents on the acetophenone framework, which may influence its reactivity and interactions with biological systems.

- Molecular Formula : C₈H₅BrClFO

- Molecular Weight : 251.48 g/mol

- Structure : The compound consists of a phenyl ring substituted with bromine at the para position, chlorine at the meta position, and a fluorine atom at the ortho position relative to the carbonyl group.

The biological activity of 4'-Bromo-3'-chloro-2'-fluoroacetophenone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that halogenated acetophenones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4'-Bromo-3'-chloro-2'-fluoroacetophenone showed effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 4'-Bromo-3'-chloro-2'-fluoroacetophenone on various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrClFO |

| Molecular Weight | 251.48 g/mol |

| CAS Number | 1690794-26-3 |

| Melting Point | 33°C - 36°C |

| Storage Temperature | Ambient |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- In vitro studies have shown that halogenated acetophenones can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 4'-Bromo-3'-chloro-2'-fluoroacetophenone demonstrated minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Cytotoxic Effects :

- A study published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of halogenated acetophenones on various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly at concentrations above 25 µM, with mechanisms involving oxidative stress and disruption of mitochondrial function.

-

Enzyme Inhibition :

- Research has also focused on the inhibition of specific enzymes by this compound. For example, studies have shown that 4'-Bromo-3'-chloro-2'-fluoroacetophenone can act as an inhibitor for certain kinases involved in cancer progression, suggesting potential therapeutic implications in targeted cancer therapies.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4′-Bromo-3′-chloro-2′-fluoroacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves halogenation of acetophenone derivatives. For example, bromination using CuBr (as seen in similar compounds like 2-bromo-4'-fluoroacetophenone) under controlled conditions (e.g., 80–100°C, inert atmosphere) can introduce the bromo substituent . Chloro and fluoro groups may be introduced via electrophilic substitution or directed ortho-metalation strategies. Reaction yield depends on catalyst choice (e.g., CuBr vs. FeCl₃), stoichiometry, and purification steps (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., deshielding effects from electronegative groups like F and Cl) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., M+ peak at 249.45 g/mol) and isotopic patterns (Br/Cl signatures) .

- X-ray Crystallography : Resolves stereoelectronic effects of substituents on molecular geometry .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. Moisture-sensitive handling is advised due to potential ketone group reactivity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; consult SDS for specific hazards (e.g., skin irritation). Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do the positions of bromo, chloro, and fluoro substituents affect its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of F (para-directing) and Cl/Br (ortho/para-directing) influences regioselectivity. For Suzuki-Miyaura couplings, the bromo group acts as a better leaving group than chloro, but steric hindrance from adjacent substituents may reduce efficiency. Computational modeling (DFT) can predict activation barriers for specific reaction pathways .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, catalyst loading) from conflicting studies. For example, discrepancies in Pd-catalyzed coupling yields may arise from trace moisture or oxygen. Replicate reactions under rigorously controlled atmospheres (e.g., Schlenk line) and characterize intermediates via in-situ IR or GC-MS .

Q. How can computational chemistry predict the compound's behavior in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the ketone group’s electrophilicity can be quantified via Fukui indices, guiding functionalization strategies (e.g., Grignard additions) .

Q. What role does this compound play in the synthesis of bioactive molecules or pharmaceuticals?

- Methodological Answer : It serves as a key intermediate for aryl ketone-based scaffolds. For example, derivatives of 4′-Bromo-3′-chloro-2′-fluoroacetophenone are used in kinase inhibitor synthesis, where halogen substituents enhance target binding via halogen bonding. Optimize bioactivity by modifying the acetophenone core via reductive amination or nucleophilic acyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.